

# An In-depth Technical Guide on the Chemical Structure and Reactivity of Phenol

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## Compound of Interest

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This guide provides a comprehensive overview of the chemical structure and reactivity of **phenol** ( $C_6H_5OH$ ), a foundational aromatic compound in organic chemistry and a critical building block in the synthesis of pharmaceuticals and other industrial chemicals.

## Chemical Structure of Phenol

**Phenol** consists of a hydroxyl ( $-OH$ ) group directly bonded to a carbon atom within a benzene ring.<sup>[1][2]</sup> This arrangement confers unique properties to the molecule, influencing its geometry, bonding, and electronic characteristics.

## Molecular Geometry and Hybridization

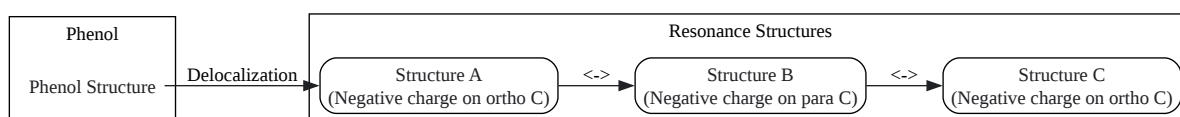
The benzene ring of **phenol** possesses a planar trigonal geometry, with the carbon atoms being  $sp^2$  hybridized.<sup>[3]</sup> The bond angles within the ring are approximately  $120^\circ$ .<sup>[1]</sup> The oxygen atom of the hydroxyl group is often described as  $sp^3$  hybridized, resulting in a bent molecular geometry around the oxygen.<sup>[4]</sup> However, due to resonance, there is significant  $sp^2$  character to the oxygen as well.<sup>[5]</sup>

The structure of **phenol** can be visualized as follows:

Caption: Ball-and-stick model of the **phenol** molecule.

## Bonding and Resonance

A key feature of **phenol**'s structure is the interaction between a lone pair of electrons on the oxygen atom and the delocalized  $\pi$ -electron system of the benzene ring.<sup>[2]</sup> This overlap of orbitals leads to the delocalization of the oxygen's lone pair into the ring, which can be represented by several resonance structures.<sup>[2]</sup> This resonance has profound effects on **phenol**'s reactivity.



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Caption: Resonance delocalization in the phenoxide ion.

Table 1: Selected Bond Lengths and Angles in **Phenol**

Parameter	Value	Reference
C-C (aromatic) bond length	~1.39 Å	<sup>[1]</sup>
C-O bond length	~1.36 pm	<sup>[6]</sup>
C-O-H bond angle	~109°	<sup>[6]</sup>
Internal ring angle at C-OH	~121.6°	<sup>[7]</sup>

## Chemical Reactivity of Phenol

The electronic interplay between the hydroxyl group and the aromatic ring governs the reactivity of **phenol**, making it susceptible to a variety of chemical transformations.

## Acidity

**Phenols** are significantly more acidic than alcohols.[8][9] The pKa of **phenol** is approximately 10, whereas the pKa of alcohols is in the range of 16-18.[8][9][10] This increased acidity is attributed to the resonance stabilization of the conjugate base, the phenoxide ion.[8][10][11] The negative charge on the oxygen in the phenoxide ion is delocalized over the aromatic ring, which stabilizes the ion and favors the dissociation of the proton.[8][10]

Electron-withdrawing groups on the benzene ring further enhance the acidity of **phenols**, while electron-donating groups decrease it.[9][10]

Table 2: pKa Values of **Phenol** and Substituted **Phenols**

Compound	pKa
Phenol	10.0
o-Cresol	10.28
m-Cresol	10.09
p-Cresol	10.26
o-Nitrophenol	7.23
m-Nitrophenol	8.40
p-Nitrophenol	7.15

Data compiled from various sources.[6]

## Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions.[12][13][14][15] The donation of electron density from the oxygen atom into the ring makes the aromatic ring of **phenol** highly nucleophilic and much more reactive than benzene.[2][16][17] Consequently, reactions often proceed under milder conditions than those required for benzene.[15]

**Phenol** reacts readily with halogens. For instance, with bromine water, **phenol** undergoes polysubstitution to form a white precipitate of 2,4,6-tribromophenol.[12][17] Monosubstitution can be achieved by using a less polar solvent and lower temperatures.[18]

The nitration of **phenol** with dilute nitric acid at room temperature yields a mixture of o-nitro**phenol** and p-nitro**phenol**.<sup>[12][16][17]</sup> In contrast, reaction with concentrated nitric acid leads to the formation of 2,4,6-trinitro**phenol**, also known as picric acid.<sup>[12][17]</sup>

**Phenol** reacts with concentrated sulfuric acid to produce a mixture of o- and p-hydroxybenzenesulfonic acids. The reaction is temperature-dependent, with the ortho isomer favored at lower temperatures and the para isomer at higher temperatures.<sup>[19]</sup>

While the hydroxyl group can coordinate with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation of **phenols** are possible, often requiring higher temperatures.<sup>[18]</sup>

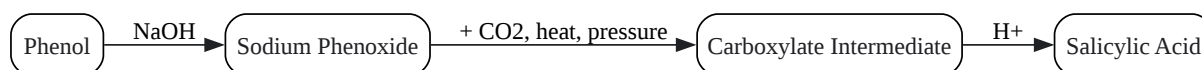
## Reactions of the Hydroxyl Group

**Phenols** can be converted to ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the **phenol** with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.<sup>[20][21]</sup>

**Phenols** can be esterified by reacting them with acid chlorides or acid anhydrides in the presence of a base.<sup>[16]</sup> This is an example of the Schotten-Baumann reaction.<sup>[16]</sup>

## Named Reactions

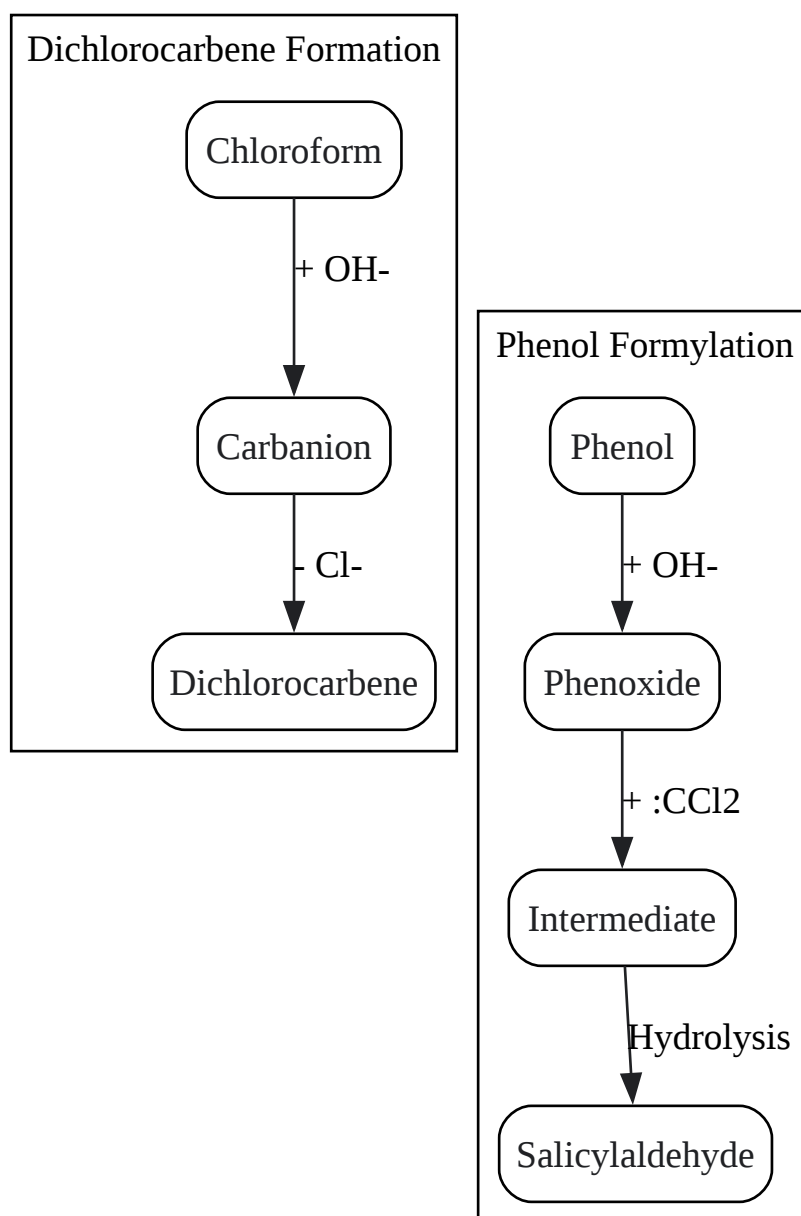
This reaction involves the carboxylation of sodium phenoxide by heating it with carbon dioxide under pressure.<sup>[22]</sup> The primary product is salicylic acid (ortho-hydroxybenzoic acid), a precursor to aspirin.<sup>[22][23]</sup>



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Caption: Workflow for the Kolbe-Schmitt reaction.

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring of **phenol**, typically at the ortho position.<sup>[24]</sup> The reaction is carried out by treating **phenol** with chloroform in a basic solution.<sup>[24][25]</sup> The reactive electrophile in this reaction is dichlorocarbene (:CCl<sub>2</sub>).<sup>[24][26]</sup>



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Caption: Key stages of the Reimer-Tiemann reaction.

## Experimental Protocols

### Bromination of Phenol to 2,4,6-Tribromophenol

Methodology:

- Dissolve a known quantity of **phenol** in distilled water in a flask.

- Slowly add bromine water to the **phenol** solution while stirring continuously at room temperature.
- Continue adding bromine water until the yellow color of bromine persists, indicating the completion of the reaction.
- A white precipitate of 2,4,6-tribromophenol will form.[\[12\]](#)[\[17\]](#)
- Filter the precipitate using vacuum filtration and wash with cold distilled water to remove any unreacted starting materials and impurities.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 2,4,6-tribromophenol.
- Dry the purified crystals and determine the melting point and yield.

## Williamson Ether Synthesis of Anisole from Phenol

### Methodology:

- In a round-bottom flask, dissolve **phenol** in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution to deprotonate the **phenol** and form sodium phenoxide.[\[21\]](#)
- To the resulting solution, add methyl iodide (or another suitable alkyl halide) and reflux the mixture for a specified period.[\[27\]](#) A phase-transfer catalyst like tetrabutylammonium bromide can be used to facilitate the reaction between the aqueous and organic phases.[\[27\]](#)[\[28\]](#)
- After the reaction is complete, cool the mixture to room temperature.
- Perform an extraction using a suitable organic solvent (e.g., diethyl ether) and water to separate the product from inorganic salts.
- Wash the organic layer with a dilute base solution to remove any unreacted **phenol**, followed by a wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

- Remove the solvent under reduced pressure to obtain the crude anisole.
- Purify the product by distillation.

## Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

### Methodology:

- Place sodium phenoxide in a high-pressure autoclave. Sodium phenoxide is prepared by reacting **phenol** with sodium hydroxide.[\[22\]](#)[\[23\]](#)
- Heat the sodium phenoxide to approximately 125°C under a carbon dioxide atmosphere at a pressure of about 100 atm.[\[22\]](#)[\[23\]](#)
- Maintain these conditions for several hours to allow for the carboxylation to occur.
- After the reaction, cool the autoclave and release the pressure.
- Dissolve the resulting solid, which is primarily sodium salicylate, in water.
- Acidify the aqueous solution with a strong acid, such as sulfuric acid, to precipitate the salicylic acid.[\[22\]](#)[\[23\]](#)
- Filter the crude salicylic acid, wash with cold water, and purify by recrystallization from hot water.
- Dry the purified salicylic acid and determine its melting point and yield.

## Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction

### Methodology:

- In a round-bottom flask equipped with a reflux condenser, dissolve **phenol** in an aqueous solution of a strong base, such as sodium hydroxide.[\[25\]](#)
- Heat the solution to around 60-70°C.

- Slowly add chloroform to the reaction mixture while stirring vigorously.[25]
- Reflux the mixture for a few hours. The reaction mixture will turn dark.
- After the reflux period, distill off the excess chloroform.
- Acidify the remaining alkaline solution with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.
- Perform steam distillation to separate the more volatile o-hydroxybenzaldehyde (salicylaldehyde) from the less volatile p-hydroxybenzaldehyde and other non-volatile impurities.
- Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the purified salicylaldehyde.

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